2-Amino-2-(2-fluorophenyl)acetic acid
Overview
Description
“2-Amino-2-(2-fluorophenyl)acetic acid” is an organic compound . It is also known as phenylglycine. It is a non-essential amino acid which is naturally found in some protein-rich foods such as eggs, fish, and meat.
Synthesis Analysis
The synthesis of “2-Amino-2-(2-fluorophenyl)acetic acid” has been used in the creation of thiazolino [3,2-c]pyrimidin-5,7-diones and N-[2-(3,4-dichlorophenyl)-ethyl]-N′-[2-(2-fluorophenyl)-ethyl]-ethane-1,2-diamine .
Molecular Structure Analysis
The molecular formula of “2-Amino-2-(2-fluorophenyl)acetic acid” is C8H8FNO2 . The average mass is 169.153 Da and the monoisotopic mass is 169.053909 Da .
Chemical Reactions Analysis
“2-Amino-2-(2-fluorophenyl)acetic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-2-(2-fluorophenyl)acetic acid” include a density of 1.3±0.1 g/cm3, boiling point of 283.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 55.1±3.0 kJ/mol, flash point of 125.0±24.6 °C, index of refraction of 1.565, molar refractivity of 40.9±0.3 cm3, and a molar volume of 125.5±3.0 cm3 .
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
2-Amino-2-(2-fluorophenyl)acetic acid, also known as ortho-fluorophenylglycine, shows interesting crystal structures and hydrogen bonding patterns. In the crystal form, this compound consists of a planar acetate anion with a fluorophenyl group attached at a specific angle. The amino hydrogen atoms form hydrogen bonds with the carboxylate oxygen atoms of adjacent molecules, indicating potential for complex molecular interactions (Burns & Hagaman, 1993).
Synthesis and Anticancer Activity
A derivative of this compound, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, has been synthesized and shown to have anticancer activity in vitro. This research underscores the potential for derivatives of 2-Amino-2-(2-fluorophenyl)acetic acid in the development of new anticancer drugs (Liu Ying-xiang, 2007).
Safety And Hazards
The safety information for “2-Amino-2-(2-fluorophenyl)acetic acid” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H320-H335 . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMJIBUVDGMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-fluorophenyl)acetic acid | |
CAS RN |
84145-28-8 | |
Record name | (2-Fluorophenyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84145-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-amino(2-fluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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